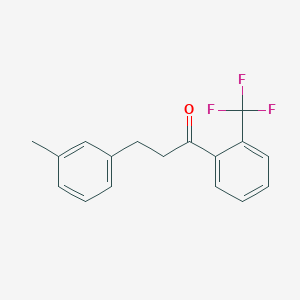

3-(3-Methylphenyl)-2'-trifluoromethylpropiophenone

Description

3-(3-Methylphenyl)-2'-trifluoromethylpropiophenone is a fluorinated aromatic ketone characterized by a propiophenone backbone substituted with a 3-methylphenyl group and a trifluoromethyl (-CF₃) group at distinct positions. The trifluoromethyl group enhances lipophilicity and metabolic stability, making such compounds valuable in medicinal chemistry and material science .

Properties

IUPAC Name |

3-(3-methylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3O/c1-12-5-4-6-13(11-12)9-10-16(21)14-7-2-3-8-15(14)17(18,19)20/h2-8,11H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTEOWQMPIIKHSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCC(=O)C2=CC=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644086 | |

| Record name | 3-(3-Methylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-02-1 | |

| Record name | 1-Propanone, 3-(3-methylphenyl)-1-[2-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Methylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylphenyl)-2’-trifluoromethylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3-methylbenzoyl chloride with 2-trifluoromethylpropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of 3-(3-Methylphenyl)-2’-trifluoromethylpropiophenone can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to maximize yield and minimize by-products. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylphenyl)-2’-trifluoromethylpropiophenone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.

Major Products Formed

Oxidation: Formation of 3-(3-Methylphenyl)-2’-trifluoromethylbenzoic acid.

Reduction: Formation of 3-(3-Methylphenyl)-2’-trifluoromethylpropanol.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-(3-Methylphenyl)-2’-trifluoromethylpropiophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 3-(3-Methylphenyl)-2’-trifluoromethylpropiophenone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with 3-(4-methoxyphenyl)-2'-trifluoromethylpropiophenone (CAS: 898776-02-8), a closely related derivative, to highlight the impact of substituent variations on physicochemical and functional properties.

Structural and Electronic Differences

*Estimated based on structural similarity to the 4-methoxy analog.

- Lipophilicity : The trifluoromethyl group dominates lipophilicity in both compounds, but the methoxy group may slightly increase polarity compared to the methyl substituent .

Functional Implications

- Synthetic Applications : The para-methoxy derivative’s stronger electron-donating effects may favor regioselectivity in cross-coupling reactions, whereas the meta-methyl analog could exhibit distinct steric profiles in catalytic processes.

- Biological Activity: Trifluoromethyl-propiophenones are often explored for kinase inhibition or antimicrobial activity.

Biological Activity

3-(3-Methylphenyl)-2'-trifluoromethylpropiophenone, a compound with the molecular formula and a molecular weight of 306.3 g/mol, belongs to the class of propiophenones. This compound is characterized by its trifluoromethyl group and a methyl-substituted phenyl ring, which significantly influence its chemical reactivity and biological properties. This article explores the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.

The presence of the trifluoromethyl group enhances the compound's electronic properties, making it valuable in various chemical reactions and biological interactions. It exhibits both electrophilic and nucleophilic characteristics, allowing it to participate in diverse chemical pathways.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits a range of biological activities, including:

- Anticancer Properties : Research suggests that compounds similar to this compound show antiproliferative effects against various cancer cell lines.

- Antimicrobial Activity : Investigations have highlighted potential antimicrobial properties, indicating effectiveness against certain bacterial strains.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been identified:

- Cell Cycle Modulation : Studies indicate that this compound can induce cell cycle arrest in cancer cells, particularly at the G2/M phase.

- Induction of Apoptosis : Evidence suggests that the compound may promote programmed cell death in cancer cells, enhancing its anticancer potential.

- Enzyme Modulation : The compound appears to interact with specific enzymes involved in metabolic processes, potentially altering their activity.

Case Studies and Research Findings

Recent research has provided insights into the biological activity of this compound through various experimental setups:

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antimicrobial | Effective against certain bacterial strains | |

| Anti-inflammatory | Modulates inflammatory responses |

Detailed Findings

- Anticancer Activity : In vitro studies using the MTT assay demonstrated that this compound has an IC50 value indicative of significant antiproliferative activity against colorectal cancer cell lines (HT-29 and SW620) . The compound was observed to induce apoptosis via increased MDC fluorescence in treated cells.

- Antimicrobial Properties : The compound showed promising results against Gram-positive bacteria in preliminary antimicrobial assays, suggesting its potential use as an antimicrobial agent .

- Inflammatory Response Modulation : Experimental data indicated that this compound may reduce pro-inflammatory cytokine levels in cellular models, showcasing its anti-inflammatory effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.